molecular formula C22H21FO4 B1666018 D942 CAS No. 849727-81-7

D942

Cat. No.: B1666018
CAS No.: 849727-81-7
M. Wt: 368.4 g/mol
InChI Key: MPLLLQUZNJSVTK-UHFFFAOYSA-N
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Description

AMPK (AMP-activated protein kinase) is a central regulator of cellular energy homeostasis, functioning as a master metabolic sensor that coordinates pathways to balance nutrient supply with energy demand . This heterotrimeric enzyme complex consists of a catalytic α-subunit and regulatory β- and γ-subunits, and is activated by conditions that deplete cellular ATP, such as nutrient starvation, hypoxia, and exposure to toxins that inhibit the mitochondrial respiratory chain . Our high-purity AMPK Activator is a critical research tool for investigating metabolic signaling pathways. Activation of AMPK promotes catabolic processes like glucose uptake and fatty acid oxidation to generate ATP, while inhibiting ATP-consuming anabolic processes such as lipogenesis and cholesterol synthesis . In research contexts, AMPK activators have demonstrated significant potential for studying type 2 diabetes and metabolic syndrome by improving insulin sensitivity and reducing hepatic glucose production . Furthermore, AMPK activation plays a complex role in cancer biology, influencing cell cycle progression by regulating key substrates like mTORC1, p53, and p27 kip1 . AMPK also serves as a crucial regulator of autophagy, a lysosome-dependent catabolic process, by directly phosphorylating initiation regulators such as ULK1 . Researchers are increasingly utilizing AMPK activators to explore neuroinflammation, oxidative stress, and aging-related processes, given that AMPK activity decreases with age . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FO4/c23-18-8-4-17(5-9-18)14-15-26-19-10-6-16(7-11-19)2-1-3-20-12-13-21(27-20)22(24)25/h4-13H,1-3,14-15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLLLQUZNJSVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC2=CC=C(O2)C(=O)O)OCCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587888
Record name 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849727-81-7
Record name 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Small-Molecule AMP Mimetics

The earliest AMPK activators were designed to mimic adenosine monophosphate (AMP), which binds to the regulatory γ-subunit of AMPK. These compounds induce conformational changes that stabilize the active state of the kinase. A prominent example is 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid (Compound-2) , synthesized via a one-step phosphorylation reaction of its furan-isoxazole precursor. Its prodrug, Compound-13 (C-13) , incorporates a phosphate-protecting group to enhance cellular permeability, which is subsequently hydrolyzed intracellularly.

Key synthetic steps for Compound-2 include:

  • Cyclocondensation of hydroxylamine with ethyl acetoacetate to form the isoxazole ring.
  • Coupling with furan-2-phosphonic acid using a palladium-catalyzed cross-coupling reaction.
  • Purification via silica gel chromatography to achieve >95% purity.

This class of activators exhibits α1-subunit selectivity due to interactions with the α-regulatory subunit-interacting motif-2 (α-RIM2), as confirmed by X-ray crystallography.

Thienopyridone and Benzimidazole Derivatives

A-769662: A Prototypical Thienopyridone Activator

A-769662 , developed by Abbott Laboratories, is synthesized through a multi-step route starting from 4-chlorothiophene-3-carboxylic acid. The preparation involves:

  • Nucleophilic aromatic substitution with ammonia to introduce an amino group.
  • Cyclization with ethyl cyanoacetate to form the thienopyridone core.
  • Sulfonylation with mesyl chloride to enhance solubility.

A-769662 binds at the interface of the α-kinase domain and β-carbohydrate-binding module (CBM), bypassing the need for Thr172 phosphorylation. Its specificity for β1-containing complexes is attributed to Ser108 phosphorylation on the β-subunit, a requirement absent in β2 isoforms.

Compound 911: Enhanced Potency via Benzimidazole Modification

Compound 911 , a benzimidazole derivative, is synthesized via:

  • Condensation of o-phenylenediamine with benzaldehyde derivatives.
  • Sulfonation at the 5-position to improve binding affinity.
  • Crystallization from ethanol/water mixtures to yield pure product.

Compared to A-769662, Compound 911 shows 5–10-fold higher potency in cell-free assays (EC50 = 0.2 μM vs. 1.2 μM). Structural studies reveal its binding site overlaps with A-769662 but induces distinct conformational changes in the β-subunit CBM.

Natural Product-Derived Activators

Berberine and Structural Analogs

Berberine , an isoquinoline alkaloid from Coptis chinensis, is isolated via ethanol extraction followed by column chromatography. Semi-synthetic derivatives, such as dihydroberberine , are prepared by catalytic hydrogenation of the conjugated double bond in berberine’s isoquinoline ring. These compounds inhibit mitochondrial complex I, elevating AMP:ATP ratios and indirectly activating AMPK.

Resveratrol and Polyphenol Derivatives

Resveratrol is synthesized via Wittig reaction between 3,5-dihydroxybenzaldehyde and triethyl phosphonoacetate, followed by deprotection. Modifications such as methoxylation at the 4-position enhance metabolic stability without compromising AMPK activation. Resveratrol derivatives inhibit mitochondrial F1F0-ATPase, mimicking energy stress.

Isoform-Selective Activators

α1-Specific Activators: C-13 and Derivatives

C-13 , the prodrug of Compound-2, is synthesized by masking the phosphonic acid group with a pivaloyloxymethyl (POM) prodrug moiety. This modification involves:

  • Esterification of Compound-2 with chloromethyl pivalate.
  • Purification via reverse-phase HPLC.
    C-13 exhibits >20-fold selectivity for AMPKα1 over α2, attributed to sequence differences in the α-linker region (residues 392–402 in α1 vs. 404–414 in α2).

γ1-Subunit-Targeted Activators: PT-1

PT-1 (4-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]quinoline) is synthesized via a Suzuki-Miyaura coupling between 4-bromoquinoline and 4-fluorophenylboronic acid, followed by cyclization with hydrazine. PT-1 activates γ1-containing complexes by increasing local AMP concentrations near mitochondrial-associated AMPK pools.

Synthetic Strategies and Optimization

One-Step Cycloalkyl Derivative Synthesis

A recent study demonstrated the synthesis of cycloalkyl-fused thiazoles via:

  • Ring-closing metathesis of dienes using Grubbs catalyst.
  • Thiazole formation via Hantzsch reaction with thiourea.
    These compounds, such as 4-(cyclohexylmethylene)-2-thioxothiazolidin-5-one , showed AMPK activation comparable to metformin in hepatocyte assays.

Structure-Activity Relationship (SAR) Insights

Key SAR findings include:

  • Hydrophobic substituents on the benzimidazole ring (e.g., Compound 911) enhance binding to the β-subunit CBM.
  • Phosphonate groups (e.g., Compound-2) mimic AMP’s phosphate moiety, improving allosteric activation.
  • Prodrug strategies (e.g., C-13) address bioavailability limitations of polar activators.

Data Tables of Key AMPK Activators

Table 1. Direct AMPK Activators and Their Synthetic Routes

Compound Name Structure Class Synthesis Method Key Features
A-769662 Thienopyridone Nucleophilic substitution, cyclization β1-specific, Thr172-independent
Compound 911 Benzimidazole Condensation, sulfonation 5–10× potency vs. A-769662
C-13 (Prodrug of Compound-2) Phosphonic acid POM esterification α1-selective, EC50 = 10 nM
PT-1 Quinoline-pyrazole Suzuki coupling, cyclization γ1-specific, mitochondrial targeting

Table 2. Natural Product-Derived Activators

Compound Source Isolation/Synthesis Method AMPK Activation Mechanism
Berberine Coptis chinensis Ethanol extraction, chromatography Indirect (complex I inhibition)
Resveratrol Vitis vinifera Wittig reaction, deprotection Indirect (F1F0-ATPase inhibition)

Chemical Reactions Analysis

Types of Reactions: AMPK activators undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions depend on the specific AMPK activator and the reaction conditions. For example, oxidation reactions may produce oxidized derivatives of the activator, while substitution reactions may result in modified activators with different functional groups .

Scientific Research Applications

AMPK Activators: Mechanisms, Physiological Activities, and Applications

AMP-activated protein kinase (AMPK) is a highly conserved master regulator of metabolism that restores energy balance during metabolic stress at both cellular and physiological levels . AMPK activation is associated with beneficial effects on diabetes and obesity . Recent studies have also revealed that AMPK has a role in models of acute and neuropathic pain . AMPK can be activated through direct and indirect methods .

Physiological Activities and Therapeutic Applications

  • Metabolic Diseases AMPK's therapeutic potential is widely recognized and pursued for treating metabolic diseases such as diabetes, obesity, and inflammation .
  • Cancer AMPK may be an additional chemotherapeutic target because the upregulation of fatty-acid synthesis is a hallmark of many cancers . Direct AMPK activators may open new therapeutic avenues for antichemotherapeutic reagents . The growth-inhibitory response to the AMPK activator, MT 63–78, is not affected by the status of the upstream AMPK-activating kinase LKB1 .
  • Pain AMPK activation is associated with beneficial effects on diabetes and obesity, and also has analgesic properties in inflammatory nociception, suggesting it could be a novel therapeutic target in pain management with potentially fewer side effects .
  • Inflammation Activating adenosine monophosphate (AMP)-activated kinase (AMPK) has been linked to benefits like enhanced control of blood sugar levels in individuals with diabetes, as well as in reducing obesity and inflammation .
  • Neurodegenerative Diseases AMPK is hyper-activated in the neurons of Alzheimer's disease patients . AMPK signaling pathway is proposed to be involved in the degradation of β-amyloid peptides and in tau phosphorylation .

Case Studies

  • Combination Therapies in Cancer The combination of aspirin (salicylate) and Metformin effectively decreases clonogenic survival of prostate and lung cancer cells . The addition of fatty acids and/or cholesterol into the culture medium reverses the suppressive effects of salicylate and metformin on cell survival, indicating that the inhibition of de novo lipogenesis is important .
  • MBX-8025 in NAFLD and NASH MBX-8025, a potent and selective agonist of PPAR-δ, is being investigated for treating NAFLD and NASH . In a Phase II study, MBX-8025 decreased LDL-C, triglycerides, and high sensitivity CRP, a biomarker of inflammation .

Data Table of Direct AMPK Activators

CompoundMechanism of ActionSpecificityEffects
A-769662Allosteric activation of AMPK, inhibits dephosphorylation of Thr-172 in AMPKα subunitHigh specificity toward AMPKIncreases fat oxidation, decreases body weight, plasma glucose/triglycerides, and liver triglycerides
Compound 911Allosteric activation of AMPK, prevents dephosphorylationSimilar to A-769662, requires Ser108 of AMPKβ subunitMore potent than A-769662 in allosterically activating AMPK

Concluding Remarks

Mechanism of Action

AMPK activators exert their effects by binding to the AMPK complex and inducing a conformational change that allows further activation by phosphorylation of the threonine residue at position 172 in the catalytic α-subunit. This activation leads to an increase in ATP levels, favoring the reduction of anabolic pathways and up-regulation of catabolic pathways. The molecular targets and pathways involved include the inhibition of mammalian target of rapamycin (mTOR) and the activation of autophagy .

Comparison with Similar Compounds

Mechanism of Action

Compound Mechanism Key Findings References
Metformin Indirect: Inhibits mitochondrial complex I, ↑AMP/ATP Widely used in diabetes; activates AMPK in endothelial cells .
AICAR Indirect: Converted to ZMP (AMP analog) Reduces ceramide biosynthesis in muscle; EC50 ~30–100 μM .
A-769662 Direct: Binds β1 subunit, allosteric activation Enhances autophagy by suppressing mTOR-ULK1 pathway; EC50 ~0.8–2 μM .
MK-8722 (LA1) Direct pan-activator: Targets all 12 AMPK isoforms EC50 1–34 nM; improves glucose tolerance in db/db mice .
Resveratrol Indirect: Inhibits mitochondrial ATPase Activates AMPK via ↑NAD+ and SIRT1; modulates miRNAs .
Limonin Indirect: Inhibits ATP production Dose-dependent AMPK activation in HFD mice; ↑ADP/ATP ratio .
PT1 Direct: AMP-independent activation Improves mitochondrial function in oxidative stress models .

Key Insight: Direct activators (e.g., MK-8722) achieve higher potency (nM range) compared to indirect agents (μM range). AMP-independent activators like PT1 avoid pleiotropic effects linked to AMP fluctuations .

Selectivity Across AMPK Isoforms

AMPK exists as 12 heterotrimeric complexes (α1/2, β1/2, γ1/2/3). Selectivity impacts therapeutic outcomes:

  • MK-8722 : Pan-activator with comparable efficacy across β1- and β2-containing complexes .
  • SC4: α2β2-selective; may reduce off-target effects in non-muscle tissues .
  • Compound 3a : Preferential activation of β1-containing isoforms (EC50 ~30 μM for β1 vs. low β2 activity) .

Clinical Implication: β1-selective activators are prioritized for metabolic diseases, while α2β2-targeted agents (e.g., SC4) may benefit cardiovascular applications .

Pharmacokinetic Profiles

Compound Type Cmax/Ctrough Ratio Duration of Action Glucose Reduction (db/db mice)
LA1 Long-acting 7.5 Sustained (24 h) -34% (1 h post-dose)
SA1 Short-acting 324 Rapid dissipation -38% (acute effect)
SA2 Short-acting >648 Short-lived -40% (acute effect)

Data from . Note: Short-acting compounds (SA1/SA2) show superior chronic glucose control despite rapid clearance, suggesting transient AMPK activation may suffice for metabolic benefits .

Clinical and Therapeutic Considerations

  • AICAR : Research tool due to off-target effects (e.g., ceramide modulation) .
  • Direct Activators (A-769662, MK-8722) : Promising for metabolic and mitochondrial diseases but require isoform-specific optimization to avoid toxicity .
  • Natural Compounds: Potential as adjuvants but need structural modification for clinical use .

Biological Activity

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a significant role in regulating cellular metabolism and maintaining energy homeostasis. The activation of AMPK is associated with various biological activities that impact metabolic diseases, cardiovascular health, and neurodegenerative conditions. This article explores the biological activity of AMPK activators, focusing on their mechanisms, effects on different diseases, and relevant case studies.

AMPK is activated in response to low energy states, characterized by increased AMP levels and decreased ATP levels. This activation leads to the modulation of several metabolic pathways:

  • Inhibition of Anabolic Pathways : AMPK inhibits processes such as protein synthesis and fatty acid synthesis to conserve energy.
  • Promotion of Catabolic Pathways : It enhances glycolysis, glucose uptake, and fatty acid oxidation, facilitating energy production.
  • Autophagy Induction : AMPK activates autophagy by phosphorylating Unc-51-like kinase 1 (ULK1) and inhibiting mTORC1, promoting cellular repair mechanisms during nutrient deprivation .

Biological Activities and Effects

AMPK activators have been studied extensively for their potential therapeutic effects in various conditions:

1. Metabolic Disorders

AMPK plays a pivotal role in the management of metabolic syndrome and type 2 diabetes. Activators such as metformin and AICAR have demonstrated significant effects:

  • Metformin : Increases insulin sensitivity and reduces the incidence of myocardial infarction by activating AMPK indirectly through mitochondrial inhibition .
  • AICAR : Improves insulin resistance and glucose homeostasis in diabetic animal models .

2. Cardiovascular Health

AMPK activation is linked to cardiovascular protection through several mechanisms:

  • Reduction of Oxidative Stress : AMPK activators help decrease oxidative stress, which is a contributing factor to cardiovascular diseases .
  • Improvement in Lipid Profiles : Studies indicate that AMPK activation can lead to improved lipid metabolism, reducing the risk of atherosclerosis .

3. Neuroprotection

Recent research highlights the role of AMPK in neurodegenerative diseases such as Alzheimer's disease:

  • Oxidative Stress Reduction : AMPK activators have been shown to mitigate oxidative stress, which is linked to neuronal damage .
  • Impact on Amyloid Beta Accumulation : Some studies report mixed effects on amyloid beta aggregation, indicating a need for further research to clarify these relationships .

Case Study 1: Metformin's Impact on Cardiovascular Outcomes

A large-scale study involving over 391,000 participants revealed that genetically predicted reductions in HbA1c associated with AMPK activation significantly lowered the risk of type 2 diabetes (61% reduction), coronary artery disease (53% reduction), and overall cancer (44% reduction) among diabetic patients treated with metformin .

Case Study 2: AICAR in Diabetic Rodent Models

In ZDF rats, treatment with AICAR not only prevented diabetes onset but also reduced ectopic lipid deposition and improved pancreatic function. These findings underscore the potential of AMPK activators in preventing metabolic syndrome phenotypes .

Data Tables

AMPK Activator Mechanism of Action Primary Effects Clinical Relevance
MetforminInhibits mitochondrial complex IIncreases insulin sensitivityReduces cardiovascular events
AICARDirect activation of AMPKImproves glucose homeostasisPrevents diabetes onset
ThiazolidinedionesActivates PPARs; lowers energy stateEnhances insulin sensitivityEffective in type 2 diabetes management

Q & A

Q. What experimental methods are recommended to validate AMPK activation in vitro?

To confirm AMPK activation, researchers should combine phosphorylation analysis with functional assays. Western blotting using antibodies against phosphorylated AMPKα (Thr172) is the gold standard . Pair this with substrate phosphorylation assays (e.g., acetyl-CoA carboxylase [ACC] at Ser79) to confirm downstream activity . For functional validation, measure glucose uptake in L6 myotubes or mitochondrial oxygen consumption in 3T3-L1 adipocytes . Include controls such as AMPK inhibitors (e.g., dorsomorphin) or siRNA knockdown to confirm specificity .

Q. How do indirect and direct AMPK activators differ mechanistically?

Indirect activators (e.g., metformin, AICAR) increase cellular AMP:ATP ratios, promoting AMPK phosphorylation via upstream kinases like LKB1 . Direct activators (e.g., A-769662, PF-06409577) bind allosterically to the AMPK γ subunit or stabilize the active conformation of the kinase domain, bypassing energy-stress signals . Distinguish between these classes using ATP-depletion assays (indirect activators reduce ATP) and mutagenesis studies (direct activators retain efficacy in AMP-insensitive γ subunit mutants) .

Q. What in vitro models are optimal for studying AMPK’s metabolic effects?

  • Adipocytes (3T3-L1): For lipid metabolism and mitochondrial function studies .
  • Hepatocytes (HepG2): To assess gluconeogenesis and lipid synthesis pathways .
  • Muscle cells (L6, C2C12): For glucose uptake and insulin signaling .
  • Cancer cell lines (PC-3, T24): To explore AMPK’s role in apoptosis and autophagy .

Advanced Research Questions

Q. How can contradictory data on AMPK activators’ efficacy in vivo be resolved?

Contradictions often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or model-specific differences. For example, AICAR activates AMPK in peripheral tissues but fails in the hippocampus due to poor bioavailability . Validate target engagement using biomarkers like Thr172 phosphorylation in PBMCs or LC-MS/MS-based metabolomics to confirm AMP:ATP ratio changes . Use tissue-specific AMPK knockout models to isolate organ-level effects .

Q. What strategies can elucidate AMPK’s crosstalk with mTOR and epigenetic regulators?

  • Co-immunoprecipitation (Co-IP): Identify physical interactions between AMPK and mTOR complex components (e.g., Raptor) .
  • Proximity labeling proteomics: TurboID-tagged AMPK subunits can map stress-induced interactomes (e.g., PRC1.1 in chromatin remodeling) .
  • Dual-pathway inhibition: Combine AMPK activators with mTOR inhibitors (e.g., rapamycin) to dissect synergistic/antagonistic effects in autophagy .

Q. How do dose-dependent effects of AMPK activators complicate data interpretation?

High doses of A-769662 (500 μM) may off-target mTOR, confounding results . Use dose-response curves with phosphorylation readouts (Thr172 for AMPK; S6 for mTOR) to identify optimal concentrations. For in vivo studies, measure tissue-specific drug levels via LC-MS and correlate with pathway activation .

Q. What methodologies address AMPK’s dual role in pro-survival and pro-apoptotic signaling?

  • Time-course experiments: Short-term AMPK activation (1–6 hours) often promotes stress adaptation (e.g., autophagy), while prolonged activation (24+ hours) induces apoptosis .
  • CRISPR/Cas9 screens: Identify AMPK-dependent survival genes in cancer models under metabolic stress .
  • Single-cell RNA sequencing: Resolve heterogeneous responses to AMPK activators in tumor microenvironments .

Methodological Best Practices

Q. How should researchers validate AMPK-specific autophagy induction?

  • Autophagy flux assays: Use tandem fluorescent LC3 reporters (e.g., mCherry-GFP-LC3) to distinguish autophagosome formation vs. lysosomal degradation .
  • Pharmacological modulation: Co-treat with AMPK activators (AICAR) and inhibitors (3-MA) to confirm pathway dependency .
  • Knockdown/rescue experiments: Silence AMPKα1/α2 and reintroduce constitutively active mutants to rescue autophagy phenotypes .

Q. What controls are essential for in vivo AMPK studies?

  • Genetic controls: AMPKα1/α2 double-knockout mice to rule out off-target effects .
  • Pharmacological controls: Co-administer AMPK inhibitors (e.g., compound C) with activators .
  • Tissue-specific readouts: Measure AMPK activity in isolated organs (liver, muscle) to avoid systemic confounding .

Q. How can multi-omics approaches advance AMPK research?

  • Phosphoproteomics: Identify novel AMPK substrates under metabolic stress .
  • Metabolomics: Map AMPK-driven shifts in TCA cycle intermediates or lipid species .
  • ChIP-Seq: Link AMPK activation to chromatin accessibility changes (e.g., H2AK119ub via PRC1.1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.